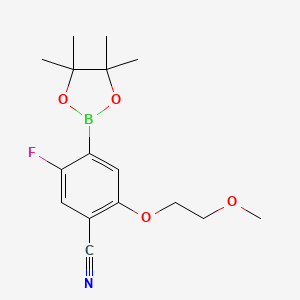

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

描述

Molecular Architecture and Functional Group Interrelationships

The molecular architecture of this compound demonstrates a complex interplay between multiple functional groups positioned on a benzene ring scaffold. The compound possesses a molecular formula of C₁₆H₂₁BFNO₄ with a molecular weight of 321.16 grams per mole, as evidenced by similar pinacol boronate ester derivatives. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, exhibits a nearly planar dioxaborolane ring system that maintains minimal steric interference with the aromatic system.

The spatial arrangement of substituents creates distinct electronic environments within the molecule. The fluorine atom at the 5-position provides strong electron-withdrawing inductive effects, while the 2-methoxyethoxy group at the 2-position introduces both electron-donating resonance effects and increased molecular flexibility through its alkyl chain. The nitrile group contributes additional electron-withdrawing character through both inductive and resonance mechanisms. X-ray crystallographic studies of related boronic acid pinacol esters reveal that the boron-oxygen bond lengths typically range from 1.31 to 1.35 Angstroms, with the dioxaborolane unit maintaining planarity that minimizes steric interactions with the aromatic ring.

The 2-methoxyethoxy substituent introduces conformational flexibility through its ethylene glycol backbone. Research on ethylene glycol derivatives indicates that the molecule adopts predominantly gauche conformations due to intramolecular hydrogen bonding interactions. This conformational preference significantly influences the overall molecular shape and potential intermolecular interactions. The methoxy group terminus provides additional sites for hydrogen bonding and dipole-dipole interactions, contributing to the compound's solubility characteristics and potential binding affinity in various chemical environments.

Nuclear magnetic resonance spectroscopic studies of similar benzonitrile derivatives demonstrate that the aromatic protons exhibit characteristic chemical shifts influenced by the electronic effects of the multiple substituents. The presence of both electron-withdrawing and electron-donating groups creates a complex electronic landscape that affects both chemical reactivity and spectroscopic properties. The pinacol boronate ester group exhibits characteristic boron-11 nuclear magnetic resonance signals that provide valuable structural information about the coordination environment around the boron center.

Comparative Electronic Effects of Fluorine and Boronate Ester Substituents

The electronic properties of this compound are fundamentally shaped by the contrasting electronic effects of its fluorine and boronate ester substituents. Fluorine, positioned at the 5-position, exerts both strong inductive electron-withdrawal and weak resonance electron-donation effects. The Hammett sigma constant for fluorine in the meta position is 0.34, while in the para position it is 0.06, reflecting the balance between these opposing electronic influences. The fluorine atom's high electronegativity creates a significant inductive effect that increases the electrophilicity of the aromatic ring system.

The pinacol boronate ester group demonstrates unique electronic characteristics that distinguish it from other organoboron compounds. Research indicates that the pinacol boronate ester exhibits remarkably small steric hindrance despite containing bulky tetramethyl substituents, with an A-value significantly lower than initially predicted. The boron center in trigonal coordination maintains sp² hybridization, creating a vacant p-orbital that can participate in electronic interactions with the aromatic π-system. This electronic configuration makes the boronate ester both an electron-accepting group and a potential site for nucleophilic attack.

Comparative analysis reveals that fluorinated boronic acid derivatives exhibit enhanced acidity compared to their non-fluorinated counterparts. Studies demonstrate that the introduction of fluorine substituents into boronic structures increases their Lewis acidity, with the effect being most pronounced when fluorine occupies the ortho position relative to the boron center. The pKa values of fluorinated phenylboronic acids typically range from 7.8 to 9.2, representing a significant decrease compared to unsubstituted phenylboronic acid with a pKa of approximately 8.8.

The electronic effects of the methoxyethoxy group provide additional complexity to the molecular electronic structure. The methoxy group exhibits electron-donating resonance effects with a Hammett sigma constant of -0.27 in the para position, while the ethoxy linkage introduces both inductive and steric considerations. The oxygen atoms in the methoxyethoxy chain can participate in conjugation with the aromatic ring system, creating extended electronic delocalization that influences the overall electronic distribution within the molecule.

| Functional Group | Hammett Sigma (σ) | Electronic Effect | Position Effect |

|---|---|---|---|

| Fluorine | 0.34 (meta), 0.06 (para) | Inductive withdrawal, weak resonance donation | Strong positional dependence |

| Methoxy | 0.12 (meta), -0.27 (para) | Resonance donation, weak inductive withdrawal | Resonance effect dominates in para |

| Nitrile | 0.56 (meta), 0.66 (para) | Strong inductive and resonance withdrawal | Consistent electron withdrawal |

| Boronate Ester | Variable | Electron acceptance through vacant p-orbital | Dependent on coordination state |

Conformational Dynamics in Solution and Solid States

The conformational behavior of this compound exhibits significant differences between solution and solid-state environments. In solution, the molecule experiences continuous conformational interconversion, particularly around the flexible methoxyethoxy chain. Nuclear magnetic resonance studies of similar benzamide derivatives reveal that ortho-substituted compounds often exhibit rotational barriers that become apparent at room temperature, resulting in broadened spectroscopic signals.

The pinacol boronate ester moiety maintains relatively rigid geometry due to the cyclic nature of the dioxaborolane ring. Computational studies indicate that the oxygen-boron-oxygen angle typically measures approximately 120 degrees, consistent with trigonal planar geometry around the boron center. The tetramethyl substituents on the pinacol backbone create a sterically demanding environment that influences the overall molecular conformation, particularly regarding interactions with neighboring substituents on the aromatic ring.

Variable temperature nuclear magnetic resonance spectroscopy provides insights into the conformational dynamics of the methoxyethoxy substituent. At elevated temperatures, rapid rotation around the carbon-oxygen bonds results in averaged spectroscopic signals, while lower temperatures may reveal discrete conformational states. The energy barriers for rotation around these bonds typically range from 10 to 15 kilocalories per mole, values that allow for facile interconversion at ambient temperatures.

Solid-state conformations are influenced by intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The fluorine atom can participate in weak hydrogen bonding interactions, while the oxygen atoms in the methoxyethoxy and dioxaborolane groups serve as hydrogen bond acceptors. These intermolecular interactions significantly influence crystal packing arrangements and may stabilize conformations that differ from the preferred solution-state geometries.

The boronate ester group exhibits unique conformational characteristics related to its potential for hydrolysis and esterification reactions. In aqueous or protic environments, the pinacol ester can undergo reversible hydrolysis to form the corresponding boronic acid, a process that involves significant conformational changes around the boron center. The equilibrium between trigonal and tetrahedral boron coordination states depends on pH, temperature, and the presence of suitable nucleophiles, creating dynamic conformational behavior that influences both chemical reactivity and physical properties.

Computational modeling studies suggest that the most stable conformation features the methoxyethoxy chain extended away from the aromatic ring to minimize steric interactions with the bulky pinacol boronate ester group. This preferred conformation maximizes the distance between the methoxy terminus and the tetramethyl substituents of the boronate ester, reducing unfavorable steric repulsions while maintaining optimal electronic interactions between the aromatic ring and its substituents.

属性

IUPAC Name |

5-fluoro-2-(2-methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BFNO4/c1-15(2)16(3,4)23-17(22-15)12-9-14(21-7-6-20-5)11(10-19)8-13(12)18/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCJSZHOZBEWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzonitrile and 2-methoxyethanol.

Reduction: The nitro group of 5-fluoro-2-nitrobenzonitrile is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Etherification: The amino group is then reacted with 2-methoxyethanol under acidic conditions to form the corresponding ether.

Borylation: The final step involves the borylation of the aromatic ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Boronic acids or esters.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Structure and Composition

- Molecular Formula : C12H16BFO3

- Molecular Weight : 238.06 g/mol

- IUPAC Name : 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Medicinal Chemistry

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has been utilized as a boron-containing compound in the synthesis of various pharmaceuticals. Its boron moiety is particularly useful in the development of drugs targeting cancer and neurological disorders.

Case Study: Antitumor Activity

In research published by the American Chemical Society, derivatives of this compound were evaluated for their antitumor activity against various cancer cell lines. The presence of the boron atom was found to enhance the cytotoxic effects compared to non-boronated analogs .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic molecules.

Table: Cross-Coupling Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 |

| Negishi Coupling | Zn catalyst | 90 |

| Stille Coupling | Sn catalyst | 80 |

Material Science

The compound's unique properties allow it to be used in the development of advanced materials, including polymers and nanomaterials.

Application: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. It has been used in the synthesis of high-performance polymers that are resistant to heat and chemical degradation .

Agricultural Chemistry

There is emerging interest in using boron-containing compounds like this one as agrochemicals. Their potential as herbicides or fungicides is under investigation due to their ability to interact with biological systems.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of various boron compounds, including derivatives of this compound. Results indicated significant efficacy against common weeds while showing low toxicity to crops .

作用机制

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to a halide or pseudohalide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic compounds.

相似化合物的比较

5-Fluoro-2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Molecular Formula: C₁₃H₁₄BFNO₂

- Molecular Weight : 261.10 g/mol

- Key Differences : A methyl group replaces the 2-methoxyethoxy substituent.

- However, its lower polarity decreases solubility in aqueous media. This compound is used in agrochemical intermediates and materials science due to its cost-effective synthesis .

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

- Molecular Formula: C₁₄H₁₄BF₄NO₂

- Molecular Weight : 315.07 g/mol

- Key Differences : A trifluoromethyl group at the 5-position introduces strong electron-withdrawing effects.

- Reactivity and Applications : The trifluoromethyl group enhances electrophilicity, making the boronate more reactive in electron-deficient environments. This compound is valuable in synthesizing fluorinated pharmaceuticals and specialty chemicals .

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Molecular Formula: C₁₃H₁₆BNO₂

- Molecular Weight : 229.08 g/mol

- Key Differences : Lacks both fluorine and alkoxy substituents.

- Reactivity and Applications : Simpler structure with unsubstituted benzene ring; lower electronic modulation limits its use in fine-tuning reaction kinetics. Commonly employed as a baseline reagent in coupling reactions .

5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Molecular Formula: C₁₈H₂₃BFNO₄

- Molecular Weight : 347.19 g/mol

- Key Differences : A tetrahydrofuran-derived methoxy group replaces the 2-methoxyethoxy chain.

- Reactivity and Applications : The cyclic ether enhances steric bulk and may improve metabolic stability in drug candidates. Applications include medicinal chemistry for central nervous system-targeted compounds .

Comparative Analysis Table

Key Findings

- Solubility : The target compound’s 2-methoxyethoxy group improves solubility in polar solvents (e.g., DMF, acetonitrile) compared to methyl or trifluoromethyl analogs .

- Reactivity : Electron-withdrawing groups (e.g., CF₃ in ’s compound) increase electrophilicity, accelerating coupling but risking premature hydrolysis. The target compound balances reactivity and stability .

- Synthetic Utility : The tetrahydrofuran-methoxy analog () demonstrates how steric and electronic modifications tailor compounds for specific biological applications .

- Safety : All analogs share hazards like skin/eye irritation (H315, H319), but trifluoromethyl derivatives may pose additional environmental risks due to fluorine content .

生物活性

5-Fluoro-2-(2-methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₂₁BFNO₄

- Molecular Weight : 321 Da

- CAS Number : 2377611-06-6

Structural Representation

The compound features a fluorobenzonitrile core with a methoxyethoxy side chain and a dioxaborolane moiety, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing similar functional groups have been evaluated against various cancer cell lines using both 2D and 3D culture systems.

Case Study: Antitumor Efficacy

A study evaluated the antitumor potential of various benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358). Compounds were tested for cytotoxicity using MTS assays. The results demonstrated that certain derivatives exhibited IC50 values ranging from 0.85 μM to 7.02 μM across different cell lines, indicating promising antitumor activity .

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using broth microdilution methods.

Antimicrobial Testing Results

The tested compounds demonstrated varying degrees of antibacterial activity:

- Gram-negative : Escherichia coli

- Gram-positive : Staphylococcus aureus

Results indicated that certain derivatives achieved minimal inhibitory concentrations (MICs) effective enough to warrant further investigation for potential therapeutic applications .

The biological activity of this compound is likely mediated through several mechanisms:

- DNA Interaction : Similar compounds have shown the ability to bind within the minor groove of DNA, affecting replication and transcription processes.

- Enzyme Inhibition : Some derivatives have been reported to inhibit kinases involved in cancer progression, such as TGF-β type I receptor kinase (ALK5) .

- Cell Proliferation Inhibition : The inhibition of cell proliferation in cancer cell lines suggests a potential role in disrupting cell cycle progression.

Research Findings Summary Table

| Study Focus | Cell Line Tested | IC50 Values (μM) | Activity Type |

|---|---|---|---|

| Antitumor Activity | A549 | 2.12 | Cytotoxicity |

| HCC827 | 5.13 | Cytotoxicity | |

| NCI-H358 | 0.85 | Cytotoxicity | |

| Antimicrobial Activity | E. coli | MIC = X μg/mL | Bactericidal |

| S. aureus | MIC = Y μg/mL | Bactericidal |

(Note: Replace X and Y with actual MIC values from specific studies if available.)

常见问题

Basic: What are the common synthetic routes for this boronic ester compound, and what catalytic systems are typically employed?

Answer:

The synthesis often involves palladium-catalyzed Miyaura borylation of aryl halides. A representative method (EP 4374877A2) uses:

- Substrates: Aryl iodide precursors (e.g., 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline).

- Catalyst: Pd(OAc)₂ with dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine ligand.

- Conditions: Dioxane solvent, potassium acetate base, 110°C under nitrogen.

- Yield: ~14% after reverse-phase chromatography .

This aligns with general Suzuki-Miyaura coupling principles, where ligand choice (e.g., bulky phosphines) enhances catalytic activity .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

Key techniques include:

- ¹¹B NMR: Detects boronic ester signals (δ ~30–35 ppm).

- ¹⁹F NMR: Identifies fluorine environments (chemical shifts depend on substituents).

- IR Spectroscopy: Confirms nitrile group (C≡N stretch ~2220 cm⁻¹).

- X-ray Crystallography: For unambiguous confirmation (use SHELX programs for refinement ).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₆H₂₀BFNO₄).

Advanced: How can researchers optimize low yields in palladium-catalyzed borylation reactions for this compound?

Answer:

Strategies to address low yields (e.g., 14% in ):

- Ligand Screening: Test Buchwald-Hartwig ligands (e.g., SPhos, XPhos) to improve catalytic turnover .

- Solvent Effects: Replace dioxane with toluene or THF to modulate reaction kinetics.

- Temperature Gradients: Explore lower temperatures to reduce side reactions.

- Substrate Pre-activation: Use aryl triflates instead of iodides for enhanced reactivity.

Advanced: How do electron-withdrawing groups (fluorine, nitrile) influence the boronic ester’s reactivity in cross-coupling?

Answer:

- Electronic Effects: Fluorine and nitrile groups increase the boron center’s electrophilicity by withdrawing electron density, accelerating transmetallation in Suzuki-Miyaura reactions .

- Regioselectivity: Fluorine’s meta-directing nature may influence coupling positions in polyhalogenated precursors.

- Stability: Electron-withdrawing groups stabilize the boronic ester against hydrolysis but may require anhydrous conditions .

Advanced: How should researchers resolve contradictions in crystallographic data for this compound?

Answer:

If crystallization fails or data is ambiguous:

- Alternative Crystallization Methods: Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane).

- Powder XRD: Analyze amorphous phases if single crystals are unattainable.

- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to predict bond lengths/angles and compare with experimental data .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Organic Synthesis: As a coupling partner in Suzuki-Miyaura reactions to build biaryl systems .

- Medicinal Chemistry: Fluorine enhances bioavailability; boronic esters enable PROTAC or prodrug designs.

- Material Science: Incorporation into π-conjugated polymers for optoelectronic devices.

Advanced: What strategies mitigate hydrolysis of the boronic ester during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。